Cas no 1409999-54-7 (N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide)

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide is a boronic ester derivative featuring an isobutyramide functional group. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials chemistry. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances stability and handling under ambient conditions, while the phenyl-isobutyramide group offers versatility for further functionalization. Its high purity and consistent reactivity make it suitable for precision applications in organic synthesis. The compound is particularly valuable in constructing complex molecules where controlled boron-based coupling is required. Proper storage under inert conditions is recommended to maintain its stability and performance.
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide structure
1409999-54-7 structure
Product Name:N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide
CAS No:1409999-54-7
MF:C17H26BNO3
MW:303.204245090485
MDL:MFCD09842849
CID:3165903
PubChem ID:70976320
Update Time:2025-05-26

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
    • 4-(Tert-butylcarbonylamino)phenylboronic acid pinacol ester
    • 2,2-dimethyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
    • AMTB901
    • N-(4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide
    • 1409999-54-7
    • AS-2956
    • SCHEMBL13721714
    • D93605
    • AKOS024255640
    • MFCD09842849
    • CS-0175380
    • n-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide
    • N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide
    • MDL: MFCD09842849
    • Inchi: 1S/C17H26BNO3/c1-15(2,3)14(20)19-13-10-8-12(9-11-13)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20)
    • InChI Key: IGYCMBQKZPTDFG-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(=CC=2)NC(C(C)(C)C)=O)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 303.2005739 g/mol
  • Monoisotopic Mass: 303.2005739 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.6
  • Molecular Weight: 303.2

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide Security Information

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B642538-50mg
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide
1409999-54-7
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$ 50.00 2022-06-07
TRC
B642538-100mg
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Additional information on N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide

Professional Introduction to N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide (CAS No. 1409999-54-7)

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 1409999-54-7, represents a pinnacle of molecular design and functionality, integrating advanced boronic ester chemistry with amide-based scaffolds. Its unique structural attributes make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

The molecular framework of N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide is characterized by the presence of a 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl substituent attached to a phenyl ring. This boronic ester moiety is highly reactive and plays a crucial role in cross-coupling reactions such as the Suzuki-Miyaura coupling. Such reactions are fundamental in modern synthetic organic chemistry and have been extensively employed in the construction of biaryl structures found in numerous pharmacologically active compounds.

The amide functional group in the compound's name, N-(, contributes to its solubility and reactivity properties. Amides are well-known for their ability to form hydrogen bonds, which can be exploited to enhance the bioavailability and binding affinity of drug candidates. In recent years, there has been a surge in research focused on developing amide-based drugs due to their versatility and efficacy.

Recent advancements in pharmaceutical research have highlighted the importance of boronic acid derivatives in medicinal chemistry. Boronic esters are particularly noteworthy for their role in protease inhibition and their potential as antiviral agents. The incorporation of a 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group into N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide enhances its stability while maintaining its reactivity in cross-coupling reactions. This balance is critical for ensuring high yields and purity in synthetic processes.

The phenyl ring serves as an aromatic core that can be further functionalized to create more complex molecular architectures. Phenyl derivatives are ubiquitous in pharmaceuticals due to their ability to modulate biological pathways through interactions with target proteins and enzymes. The specific substitution pattern on the phenyl ring in N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide has been strategically designed to optimize its interactions with biological targets.

In the realm of drug discovery and development,N-(4-(4,4,5,5-Tetramethyl-l,3,2-dioxaborolan-l,2-yI)phenyI)isobutyramide has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting various diseases. For instance,studies have demonstrated its utility in generating compounds that exhibit inhibitory activity against specific proteases implicated in inflammatory disorders. The ability to fine-tune the structure of such inhibitors through strategic modifications offers a promising route toward developing novel therapeutics.

The use of computational methods has further accelerated the development of molecules like N-(4-(4,4,5,5-Tetramethyl-l,3,2-dioxaborolan-l,2-yI)phenyI)isobutyramide. Molecular modeling techniques allow researchers to predict the binding modes and affinities of candidate drugs before they are synthesized. This approach not only saves time but also reduces costs associated with experimental trials. The integration of boronic ester chemistry with computational biology has opened new avenues for drug design.

The synthesis of N-(4-(4,4,5,5-Tetramethyl-l,3,2-dioxaborolan-l,2-yI)phenyI)isobutyramide involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the boronic ester group necessitates careful handling to prevent unwanted side reactions. Advances in synthetic methodologies have enabled chemists to achieve higher levels of selectivity and efficiency during these processes.

The growing interest in green chemistry has also influenced the synthesis of N-(4-(4,4,5,5-Tetramethyl-l,3,2-dioxaborolan-l,2-yI)phenyI)isobutyramide. Researchers are increasingly adopting sustainable practices such as solvent-free reactions and catalytic methods that minimize waste generation. These approaches align with global efforts to promote environmental responsibility while maintaining high standards of chemical synthesis.

In conclusion،N-(4-(l , 3 , 2 -Dioxa b o r o l an - 24 y l ) p h e n y l strong > ) i s o b u t y r a m i d e ( C A S N o . 14 0 9 9 9 - 54 - 7 ) represents a significant advancement in pharmaceutical chemistry . Its unique structural features , coupled with its reactivity , make it an invaluable tool for drug discovery . As research continues to evolve , this compound is likely to play an even greater role in developing innovative therapeutic strategies . The intersection of boronic ester chemistry with amide-based scaffolds offers exciting possibilities for future investigations . By leveraging cutting-edge synthetic techniques and computational methods , scientists can harness the full potential of this remarkable molecule .

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